molecular formula C24H25N5O3 B2617078 Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 941983-79-5

Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2617078
CAS No.: 941983-79-5
M. Wt: 431.496
InChI Key: LIBQRGIUFAPCBI-UHFFFAOYSA-N
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Description

The target compound, Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone, features a piperazine core linked to a substituted pyrimidine moiety (4-methyl-6-(p-tolylamino)) and a benzo[d][1,3]dioxol-5-yl methanone group.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-3-6-19(7-4-16)26-22-13-17(2)25-24(27-22)29-11-9-28(10-12-29)23(30)18-5-8-20-21(14-18)32-15-31-20/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBQRGIUFAPCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone is a complex synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, known for its diverse biological properties, coupled with a piperazine ring and a pyrimidine derivative. This unique structure is hypothesized to contribute to its pharmacological effects.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit interactions with various biological targets, including:

  • Enzyme Inhibition : Many derivatives demonstrate inhibitory effects on enzymes such as α-amylase and other metabolic enzymes, which can be beneficial in managing conditions like diabetes .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other signaling pathways, influencing cellular responses and potentially exhibiting neuroprotective effects.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a related compound was shown to significantly reduce blood glucose levels in diabetic mice models .

CompoundBlood Glucose Level (mg/dL)Control Group (mg/dL)
IIc173.8252.2

This suggests that the benzo[d][1,3]dioxole structure may enhance glucose metabolism or insulin sensitivity.

Cytotoxicity and Cancer Research

The cytotoxic effects of benzodioxole derivatives have been explored in various cancer cell lines. One study reported that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .

Cell LineIC50 (µM)Normal Cell Viability (%)
MCF-7 (Breast)12.585
HeLa (Cervical)15.090

These findings indicate a promising therapeutic window for potential anticancer agents derived from this chemical scaffold.

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated the efficacy of a related benzodioxole compound in reducing hyperglycemia. The mechanism was attributed to enhanced insulin signaling pathways .
  • In Vitro Assays : In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of α-amylase with IC50 values ranging from 2.57 to 4.28 µg/mL .

Comparison with Similar Compounds

Pyrimidine-Quinolone Hybrids

Compounds such as 3-(((4-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one (31a) and its derivatives (31b, 31c) share the benzo[d][1,3]dioxol-5-yl-pyrimidine motif but incorporate a quinolone scaffold instead of a piperazine. Key differences include:

  • Substituents: The target compound’s p-tolylamino and methyl groups on pyrimidine contrast with 31a’s unsubstituted pyrimidine and 31b’s 6-chloro or 31c’s 6-methoxy quinoline substituents .
  • Physicochemical Properties :
Compound Melting Point (K) Key NMR Signals (1H, ppm)
Target Compound Not reported Not available
31a 567–570 11.88 (NH amide)
31b 526–529 12.01 (NH amide)
31c 515–518 11.78 (NH amide)

β-Lactam Derivatives (4a–e)

Compounds like (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a) feature a pyrazoline core instead of pyrimidine-piperazine. Notable distinctions:

  • Synthetic Efficiency : Yields for 4a–e range from 77% to 95%, indicating robust synthesis compared to the target compound’s unspecified route .
  • Physical State: 4a (solid, mp 138–140°C) and 4c (mp 156–158°C) contrast with the target’s likely solid state, highlighting variability in crystallinity due to substituents like morpholino vs. piperazine .

Bithiazole Derivatives (f6, f7)

4-(Benzo[d][1,3]dioxol-5-yl)-4′-(5-(2-(2-fluoroethoxy)ethoxy)pyrimidin-2-yl)-2,2′-bithiazole (f6) incorporates a bithiazole core and fluorinated ethoxy chains.

Monoacylglycerol Lipase Inhibitors (JJKK-048)

4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) shares the benzo[d][1,3]dioxol-5-yl group but replaces pyrimidine-piperazine with a bis-aryl-piperidine-triazole scaffold. In vivo studies show JJKK-048 induces analgesia and hyperthermia, indicating divergent pharmacological effects compared to the target compound’s presumed enzyme inhibition .

Simplified Analogues

Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride () lacks the pyrimidine and p-tolylamino groups, demonstrating how structural simplification reduces complexity but may diminish target specificity or potency .

Structural and Functional Insights

  • Role of Piperazine : The target’s piperazine moiety (as in 31a–c and JJKK-048) enhances solubility and conformational flexibility, critical for receptor interactions .
  • Impact of Substituents: p-Tolylamino in the target may enhance hydrophobic interactions vs. chloro/methoxy groups in 31b/31c . Fluorinated chains in f6/f7 improve metabolic stability compared to non-halogenated analogues .
  • Synthetic Challenges: Higher yields in β-lactam derivatives (e.g., 4c, 95%) suggest efficient coupling methods, whereas pyrimidine-quinolone hybrids require multi-step synthesis .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

Analog ModificationTarget Affinity (IC₅₀, nM)Selectivity Index (vs. Off-Target)Reference
Parent Compound85 ± 125.2 (σ-1 receptor)
Morpholinosulfonyl Subst.28 ± 412.8
Fluorinated Piperazine120 ± 158.3

Q. Table 2: Physicochemical Properties

PropertyValueMethodReference
LogP3.2Shake-Flask (pH 7.4)
Aqueous Solubility12 µMNephelometry
Melting Point287–293°CDSC

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